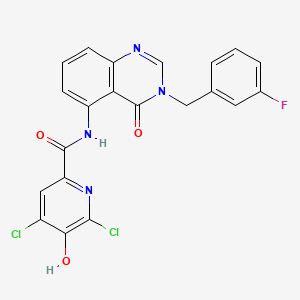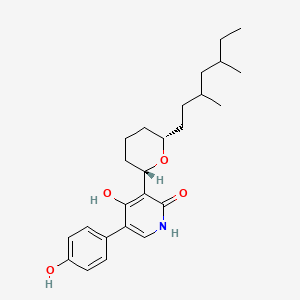
Anticancer agent 179
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 179: is a novel compound that has shown significant potential in the treatment of various cancers. It is a sambutoxin analogue and has been found to impede the migration of MDA-MB-231 breast cancer cells . This compound is derived from natural sources, specifically from microorganisms such as Myrmecridium schulzeri and Scleroconidioma sphagnicola .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 179 involves several steps, starting with the extraction of the natural product from its microbial sources. The compound is then subjected to various chemical reactions to enhance its potency and selectivity. The synthetic route typically involves the formation of a sambutoxin analogue through a series of organic reactions, including esterification, amidation, and cyclization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microbial sources, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of the desired product. The extracted compound is then purified using techniques such as chromatography and crystallization to obtain a high-purity product suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 179 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 179 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of sambutoxin analogues.
Biology: It is used to study the mechanisms of cell migration and invasion in cancer cells.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer.
Industry: It is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
The mechanism of action of Anticancer agent 179 involves the inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in chromatin structure and the activation of tumor suppressor genes. This results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Sambutoxin: A natural product with similar biological activities.
Largazole: Another HDAC inhibitor with potent anticancer activity.
Trichostatin A: A well-known HDAC inhibitor used in cancer research
Uniqueness: Anticancer agent 179 is unique due to its high selectivity for class I HDAC enzymes and its ability to impede the migration of cancer cells. This makes it a promising candidate for the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C25H35NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1 |
InChI-Schlüssel |
KGAQEMXGOIXQDZ-SYYRQRMVSA-N |
Isomerische SMILES |
CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Kanonische SMILES |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


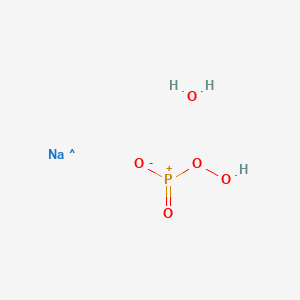
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
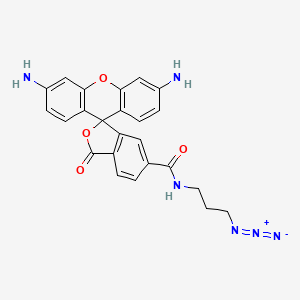
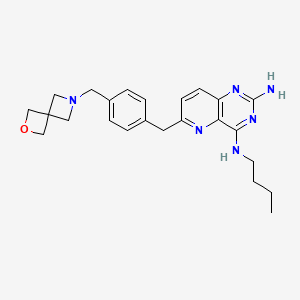
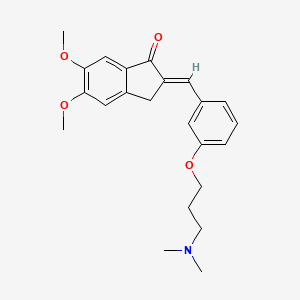
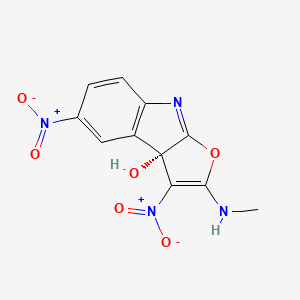
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
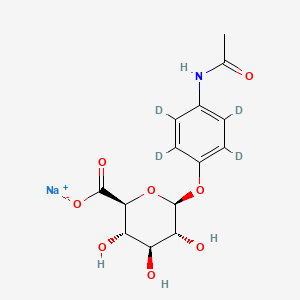
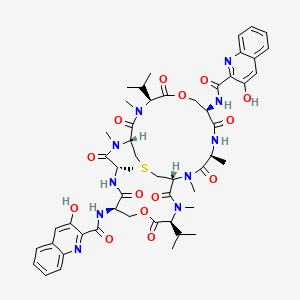
![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

